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Introduction
Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a flame

retardant, plasticizer in vinyl plastics and lacquers, and as an anti-wear additive in lubricants

and hydraulic fluids.[1][2] Commercial TCP is a complex mixture of ten different isomers, which

are esters of phosphoric acid and cresol (a mixture of ortho-, meta-, and para-methylphenol).[1]

[3] The toxicological profile of TCP is heavily dependent on its isomeric composition, with

certain isomers posing significant health risks, most notably neurotoxicity. This guide provides a

comprehensive overview of the isomers of tricresyl phosphate, their distinct toxicological

properties, underlying mechanisms of action, and the experimental methodologies used for

their assessment.

Isomeric Structure of Tricresyl Phosphate
Tricresyl phosphate is a triaryl phosphate ester. The specific toxicity of a TCP mixture is

determined by the position of the methyl group on the cresol moieties (ortho, meta, or para).

The ten possible isomers arise from the different combinations of these three cresol variants

attached to the central phosphate group.[3] The most well-studied and toxicologically significant

isomer is tri-ortho-cresyl phosphate (TOCP).[1][4] Commercial TCP products manufactured

today are formulated to contain minimal amounts of ortho-isomers due to their established

neurotoxic potential.[5][6]
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Toxicity Profiles of TCP Isomers
The toxicity of tricresyl phosphate is isomer-specific, with the ortho-substituted isomers being

the primary drivers of neurotoxicity.[4][7] The meta- and para-isomers are considered relatively

non-toxic in terms of neurodegeneration but may contribute to other systemic effects.[8][9]

Organophosphate-Induced Delayed Neuropathy (OPIDN)
The most severe toxic effect associated with TCP is Organophosphate-Induced Delayed

Neuropathy (OPIDN), a debilitating neurological condition characterized by the distal

degeneration of long axons in both the peripheral and central nervous systems.[10][11]

Symptoms: The onset of OPIDN is delayed, typically occurring 1 to 4 weeks after exposure.

[10][12] Initial symptoms include cramping pains in the calves, followed by progressive

weakness, numbness, and paresthesia in the lower limbs, often in a "stocking-glove"

distribution.[12] In severe cases, this can progress to paralysis of the lower limbs

(paraplegia), with a characteristic high-stepping gait, and may also affect the upper limbs.[10]

[12] While sensory recovery can occur, motor deficits and spastic ataxia may be permanent.

[10][13]

Causative Agent: Only TCP isomers containing at least one ortho-cresyl group are capable

of causing OPIDN.[4][8] Historical mass poisonings, such as the "Ginger Jake" incident in the

1930s, were caused by contamination with tri-ortho-cresyl phosphate (TOCP).[13] Studies in

hens have shown that the relative potency for inducing OPIDN is highest for mono-ortho-

TCPs, followed by di-ortho-TCPs, and then tri-ortho-TCP, with a relative potency ratio of

10:5:1.[14][15]

Mechanism of Neurotoxicity
The primary molecular target for OPIDN initiation is Neuropathy Target Esterase (NTE), an

enzyme located in the nervous system.[11] The mechanism involves a two-step process:

Metabolic Activation: TOCP itself is not the direct neurotoxic agent. It undergoes metabolic

activation in the liver, primarily by cytochrome P450 enzymes, to form a cyclic metabolite

called cresyl saligenin phosphate (CBDP), also known as 2-(ortho-cresyl)-4H-1,2,3-

benzodioxaphosphoran-2-one.[1][16] This metabolic activation can only occur when there is

an ortho-methyl group on at least one of the cresyl rings.[8]
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Inhibition and Aging of NTE: The active metabolite (CBDP) phosphorylates the active site of

NTE. For OPIDN to occur, two conditions must be met: more than 70% of NTE activity must

be inhibited, and the phosphorylated enzyme must undergo a subsequent "aging" reaction.

[11] Aging involves the cleavage of one of the R-groups from the phosphorus atom, leaving a

negatively charged group attached to the enzyme. This irreversible change is believed to

trigger the cascade of events leading to axonal degeneration.[11]

In contrast, inhibitors that can bind to NTE but cannot undergo the aging process (like

phosphinates and carbamates) do not cause OPIDN and can even protect against it if

administered prior to a neuropathic OP.[11]
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Caption: Mechanism of TOCP-induced delayed neurotoxicity (OPIDN).
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Reproductive and Endocrine Toxicity
Beyond neurotoxicity, certain TCP isomers have been implicated in reproductive and

developmental toxicity. Unlike OPIDN, these effects are not exclusively linked to the ortho-

isomers.[5]

Male Reproductive System: Studies in rats have shown that TCP can cause infertility in

males.[17] Exposure to TOCP led to dose-dependent decreases in sperm motility and

density, as well as alterations in sperm morphology.[7]

Female Reproductive System: In female rats, TCP exposure has been associated with

increased ovarian weights and significantly elevated serum estradiol levels.[17][18] Butylated

triphenyl phosphate (BTP), a related compound, caused abnormal estrous cycles.[17][18]

Endocrine Disruption: The observed effects on reproductive organs, along with findings of

cytoplasmic vacuolization of the adrenal cortex and ovarian interstitial cell hypertrophy in

mice, suggest that TCP isomers may act as endocrine disruptors.[5][19] The mechanism

may involve the inhibition of neutral cholesterol ester hydrolase, an enzyme involved in

steroid hormone synthesis.[5]

Quantitative Toxicity Data
The following tables summarize available quantitative data on the toxicity of various tricresyl

phosphate isomers and mixtures.

Table 1: Acute Toxicity (LD50) of TCP Isomers
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Isomer/Mixture Species Route LD50 (mg/kg) Citation(s)

Tri-ortho-cresyl

phosphate

(TOCP)

Rat Oral 1,160 [20]

Tri-ortho-cresyl

phosphate

(TOCP)

Mouse Oral 900 [20]

Tri-meta-cresyl

phosphate

(TMCP)

Chicken Oral >2,000 [5]

Tri-para-cresyl

phosphate

(TPCP)

Multiple Oral >2,000 [5]

TCP (Mixed

Isomers)
Rat Gavage >5,800 [19]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect

Level (LOAEL) for Neurotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.cdc.gov/niosh/idlh/78308.html
https://www.cdc.gov/niosh/idlh/78308.html
https://www.industrialchemicals.gov.au/sites/default/files/Cresyl%20phosphate%20isomers%20%E2%80%93%20tri-meta%20and%20tri-para%20isomers_Human%20health%20tier%20II%20assessment.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Cresyl%20phosphate%20isomers%20%E2%80%93%20tri-meta%20and%20tri-para%20isomers_Human%20health%20tier%20II%20assessment.pdf
https://pubmed.ncbi.nlm.nih.gov/12616298/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer/Mi
xture

Species Exposure NOAEL LOAEL Endpoint
Citation(s
)

Tri-ortho-

cresyl

phosphate

(TOCP)

Chicken
90 days

(oral)
-

2.5

mg/kg/day

Neurotoxic

symptoms
[4]

TCP (2.5-

3.3%

ortho-

isomers)

Chicken
Single

(oral)
295 mg/kg 590 mg/kg OPIDN [14]

Tri-ortho-

cresyl

phosphate

(TOCP)

Cat
Subchronic

(dermal)

0.5

mg/kg/day
-

Hindlimb

weakness
[14]

Table 3: In Vitro Cytotoxicity and Neurotoxicity

Isomer/Mixture Cell Type Endpoint
IC50 / Effect
Concentration

Citation(s)

TOCP, TmCP,

TpCP

(Symmetric

Isomers)

Primary Cortical

Neurons
Cytotoxicity ≥80 µM [16]

Cresyl Saligenin

Phosphate

(CBDP)

Primary Cortical

Neurons
Cytotoxicity 15 µM [16]

TOCP
Primary Cortical

Neurons

Neurite Network

Reduction
10 µM [16]

TmCP, TpCP,

TCP Mixture

Primary Cortical

Neurons

Neurite Network

Reduction

No effect at 10

µM
[16]

Most TCPs

(including TOCP)

Primary Rat

Cortical Neurons

Decreased

Electrical Activity

10 µM (after 48h

exposure)
[21]
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Experimental Protocols
The toxicological evaluation of TCP isomers relies on a combination of in vivo and in vitro

experimental models.

In Vivo Studies for OPIDN Assessment
The adult hen is the preferred animal model for studying OPIDN because its sensitivity to the

neurotoxic effects of ortho-TCP isomers is similar to that of humans.[4] Rodents are much less

sensitive.[4]

Typical Protocol:

Animal Model: Adult domestic hens.

Dosing: Test compounds are typically administered via oral gavage, either as a single

dose or in repeated doses over a period (e.g., 90 days).

Observation Period: Animals are observed for a period of at least 3-4 weeks to allow for

the delayed onset of neurological symptoms.

Clinical Assessment: Regular evaluation for clinical signs of neurotoxicity, such as ataxia

(incoordination), weakness, and paralysis, using a standardized scoring system.

Histopathology: At the end of the study, nerve tissue (e.g., spinal cord, peripheral nerves)

is collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to

examine for characteristic signs of axonal degeneration and secondary demyelination.[10]

Biochemical Analysis: Measurement of NTE activity in brain and spinal cord tissue to

correlate inhibition levels with clinical signs.
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Caption: Typical experimental workflow for in vivo OPIDN assessment in hens.

In Vitro Neurotoxicity Assays
In vitro models using primary neuronal cultures or cell lines (e.g., SH-SY5Y) are employed to

investigate cellular mechanisms of toxicity, assess cytotoxicity, and screen compounds for

neurotoxic potential.[21]

Methodologies:

Cell Culture: Primary cortical neurons are isolated from rodent embryos and cultured for

several days to allow for the development of mature neuronal networks.[16]

Compound Exposure: Cells are incubated with different concentrations of TCP isomers or

their metabolites for a defined period (e.g., 24-48 hours).[16][21]

Endpoint Measurement:

Cell Viability: Assessed using assays like MTT or LDH release to determine cytotoxic

concentrations (IC50).[21]

Neurite Outgrowth: Cells are immunostained for neuronal markers (e.g., β-III tubulin),

and images are analyzed to quantify neurite length, branching, and network complexity.

[16][21]
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Neuronal Electrical Activity: Spontaneous electrical activity in neuronal networks is

measured using microelectrode arrays (MEAs).[21]

Calcium Imaging: Changes in intracellular calcium concentration in response to stimuli

like glutamate are measured to assess effects on receptor function.[16]

Logical Relationships in TCP Toxicity
The toxicity of tricresyl phosphate is a direct function of its isomeric structure, which dictates its

metabolic fate and interaction with biological targets.

Isomer Classification

Primary Toxicological Outcomes

Tricresyl Phosphate (TCP)
Mixture of Isomers
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(e.g., TOCP, MoCP)
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Caption: Relationship between TCP isomer structure and toxicity.

Conclusion
The toxicity of tricresyl phosphate is intricately linked to its isomeric composition. The presence

of an ortho-methyl group is a prerequisite for the metabolic activation that leads to the inhibition

of Neuropathy Target Esterase and the subsequent development of Organophosphate-Induced
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Delayed Neuropathy, the most severe adverse effect. While tri-ortho-cresyl phosphate is the

most infamous isomer, mixed ortho-esters may be even more potent.[22] In contrast, meta- and

para-isomers lack the potential to cause OPIDN but are not devoid of other toxicities,

contributing to reproductive and endocrine-disrupting effects. A thorough understanding of the

structure-toxicity relationship is crucial for the risk assessment and regulation of commercial

TCP-containing products to mitigate the significant hazards posed by neurotoxic isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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